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molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1666198 3,5-Dichloronitrobenzene CAS No. 618-62-2

3,5-Dichloronitrobenzene

Cat. No. B1666198
M. Wt: 192 g/mol
InChI Key: RNABGKOKSBUFHW-UHFFFAOYSA-N
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Patent
US04053527

Procedure details

Amer. Chem. Soc., 72 (1950), 798, discloses that 2,6-dichloro-4-nitroaniline, ethanol and sodium nitrite can be reacted at the boil, in the absence of water and in the presence of concentrated sulfuric acid, to give 3,5-dichloronitrobenzene in a yield of 84%. A corresponding reaction to give the 3,5-dibromo derivative gives a yield of 91%. The process is unsatisfactory in respect of yield and purity of the end product and simple, reliable and economical operation, especially on an industrial scale.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Cl:12])[C:3]=1N.C(O)C.N([O-])=O.[Na+].S(=O)(=O)(O)O>O>[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Cl:12])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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